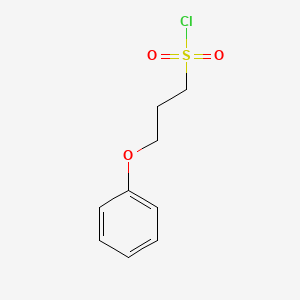

3-Phenoxypropane-1-sulfonyl chloride

Description

This structure confers reactivity typical of sulfonyl chlorides, such as participation in nucleophilic substitutions to form sulfonamides, sulfonate esters, or other derivatives.

Properties

IUPAC Name |

3-phenoxypropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQXONXRBRPWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Preparation Strategy

The synthesis of 3-Phenoxypropane-1-sulfonyl chloride typically involves two main stages:

- Formation of 3-Phenoxypropane-1-sulfonic acid or its salt via sulfonation or substitution reactions.

- Chlorination of the sulfonic acid derivative to yield the sulfonyl chloride using chlorinating agents such as phosphorus pentachloride.

Mechanistic Considerations

- The first step involves neutralization or formation of the sulfonate salt, which stabilizes the sulfonic acid intermediate.

- Phosphorus pentachloride acts as a chlorinating agent, converting the sulfonate group (-SO3K) into the sulfonyl chloride (-SO2Cl) by replacing the hydroxyl group with chlorine.

- The reaction is conducted at mild temperatures to avoid decomposition or side reactions.

Alternative and Related Sulfonyl Chloride Syntheses

While direct literature on alternative methods for this compound is limited, related sulfonyl chlorides are often synthesized by:

- Reacting sulfonic acids or their salts with chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride.

- Using sulfonyl chlorides derived from sulfonamides or sulfonate esters under controlled conditions.

One related study describes the synthesis of sulfonamide derivatives by reacting sulfonyl chlorides with amines, highlighting the importance of sulfonyl chloride intermediates in organic synthesis.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 3-Phenoxypropane-1-sulfonic acid or salt |

| First Step Reagents | Potassium hydroxide, ethanol |

| First Step Conditions | 20 °C, 17 hours |

| Second Step Reagent | Phosphorus pentachloride (PCl5) |

| Second Step Conditions | Neat, 20 °C |

| Product | This compound |

| Molecular Weight of Product | 234.7 g/mol |

| Purity | High purity achievable with controlled conditions |

| Yield | Not explicitly reported; generally good with optimized protocol |

Research Findings and Notes

- The method reported by Tsuji et al. (2023) in ACS Medicinal Chemistry Letters is considered authoritative and recent, confirming the multi-step approach involving potassium hydroxide and phosphorus pentachloride.

- The use of phosphorus pentachloride is preferred over other chlorinating agents due to its efficiency and mild reaction conditions.

- The reaction is conducted at ambient temperature to prevent degradation of the phenoxy group or the sulfonyl chloride.

- No solvents are used in the chlorination step to maximize yield and purity.

- The process is amenable to scale-up for industrial applications due to the straightforward reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxypropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Nucleophiles: Amines are commonly used as nucleophiles in substitution reactions with this compound.

Major Products

The major products formed from the reactions of this compound include sulfonamides and other sulfonyl derivatives .

Scientific Research Applications

3-Phenoxypropane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenoxypropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reaction typically proceeds through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack to form the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparison Points

Substituent Effects on Reactivity: Phenoxy group: The aromatic ring in this compound stabilizes the sulfonyl chloride via resonance, enhancing electrophilicity compared to aliphatic analogs like 3-(cyclohexylmethoxy)propane-1-sulfonyl chloride . Oxygen-containing rings (e.g., oxan-4-yl or tetrahydro-2H-pyran): These substituents improve solubility in aqueous or polar organic solvents, making them preferable for pharmaceutical intermediates .

Synthetic Utility: Fluorinated analogs (e.g., perfluorinated benzenesulfonyl chlorides in ) exhibit extreme chemical inertness and thermal stability, suitable for high-performance materials but with environmental persistence concerns . Non-fluorinated analogs (e.g., 3-methoxy derivatives) are more reactive and biodegradable, ideal for lab-scale organic synthesis .

Research Findings: highlights that substituents like hydroxyl groups (e.g., 1-hydroxypropane-3-sulphonyl chloride) require precise stoichiometric control during synthesis with PCl₅, whereas phenoxy or alkoxy derivatives are more straightforward to handle . Fluorinated sulfonyl chlorides (e.g., perfluoroalkyl benzenesulfonyl chlorides) are heavily regulated due to persistence in ecosystems, contrasting with non-fluorinated derivatives like this compound, which are under study for greener alternatives .

Biological Activity

3-Phenoxypropane-1-sulfonyl chloride is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in biochemical research, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which makes it a reactive electrophile. This reactivity allows it to interact with various biological molecules, particularly those containing nucleophilic sites such as thiols.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to modify proteins through covalent bonding. This modification can lead to various effects, including:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes by modifying active site residues, particularly cysteine residues. This is significant in the context of drug design and development.

- Cytotoxic Effects : The electrophilic nature of the compound allows it to induce cytotoxicity by forming adducts with cellular proteins, potentially leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity in Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound induces significant cytotoxic effects. The mechanism was attributed to the compound's ability to form covalent bonds with thiol groups in critical proteins involved in cell survival pathways. This study highlighted the potential of using this compound as a lead in cancer therapeutics.

Case Study: Enzyme Interaction

Another investigation focused on the interaction between this compound and urease, an enzyme crucial for nitrogen metabolism. The results indicated that the compound effectively inhibited urease activity by modifying active site thiols, suggesting its potential utility in controlling urease-related metabolic processes.

Applications in Research

The unique properties of this compound make it valuable for various applications:

- Biochemical Assays : It is utilized in assays to study protein interactions and modifications.

- Drug Development : Its cytotoxic effects on cancer cells position it as a candidate for further development into therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 3-phenoxypropane-1-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation of a phenoxypropanol precursor using chlorosulfonic acid or thionyl chloride. For example, analogous compounds like 3-methoxy-substituted derivatives are synthesized via stepwise modifications of propane chains, with thionyl chloride as a key reagent for introducing the sulfonyl chloride group . Reaction conditions (e.g., anhydrous solvents, controlled temperatures between 0–5°C) are critical to minimize hydrolysis of the sulfonyl chloride. Yields can vary from 60–85% depending on solvent choice (e.g., dichloromethane vs. chloroform) and stoichiometric ratios .

Q. How can researchers characterize this compound and confirm its purity?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify the phenoxy and sulfonyl chloride moieties (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 55–60 ppm for sulfonyl chloride carbons) .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular weight (e.g., [M+Na] peak at m/z 287.1 for CHClOS) .

- Titration : Reaction with excess aniline followed by back-titration to quantify active sulfonyl chloride content .

Q. What safety protocols are essential when handling this compound?

- Use fume hoods and personal protective equipment (gloves, goggles) due to its lachrymatory and corrosive nature.

- Avoid water contact to prevent hydrolysis to sulfonic acid, which releases HCl gas .

- Store under inert gas (argon/nitrogen) at –20°C in amber glass to prevent degradation .

Advanced Research Questions

Q. How can reaction byproducts (e.g., sulfonic acids) be minimized during synthesis?

- Moisture Control : Use rigorously dried solvents (e.g., molecular sieves in THF) and maintain anhydrous conditions.

- Catalytic Additives : Introduce scavengers like DIPEA to neutralize trace HCl, which accelerates hydrolysis .

- Kinetic Monitoring : In-situ FTIR or Raman spectroscopy to track sulfonyl chloride formation and terminate reactions before byproduct accumulation .

Q. What strategies optimize regioselectivity in sulfonamide formation using this compound?

- Nucleophile Screening : Primary amines (e.g., benzylamine) react faster than secondary amines due to steric hindrance.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while dichloromethane favors controlled reactivity .

- Temperature Gradients : Lower temperatures (0–10°C) reduce side reactions like over-sulfonation .

Q. How do computational models aid in predicting reactivity and stability of derivatives?

- DFT Calculations : Predict electrophilic sites (e.g., sulfonyl chloride group’s partial positive charge) and reaction pathways with nucleophiles .

- MD Simulations : Assess solubility and aggregation behavior in solvents, guiding formulation for biological assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for sulfonamide derivatives?

- Reproducibility Checks : Validate literature protocols with controlled humidity and reagent purity (e.g., ≥99% thionyl chloride).

- Byproduct Profiling : Use LC-MS to identify impurities (e.g., hydrolyzed sulfonic acids) that may depress yields .

- Cross-Referencing : Compare synthetic routes; for example, fluoride-mediated methods (e.g., CsF in ) may offer higher yields than traditional chlorination .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.